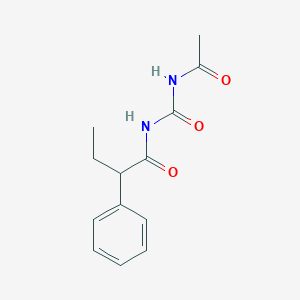
Acetylpheneturide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アセチルフェネツリド: は、主にてんかん治療における抗てんかん薬として使用される低分子薬です。 中枢神経系に作用することで、てんかん発作を抑制する効果があることで知られています 。 アセチルフェネツリドの分子式はC₁₃H₁₆N₂O₃で、分子量は248.28 g/molです .
準備方法
合成経路と反応条件: アセチルフェネツリドは、フェネツリドと無水酢酸の反応によって合成できます。 この反応は通常、フェネツリドを無水酢酸と共に加熱還流して、アセチルフェネツリドを得る方法で行われます .
工業的生産方法: 工業的な設定では、アセチルフェネツリドの生産は、同様の合成経路をより大規模に行います。 このプロセスには、再結晶による最終生成物の精製が含まれており、高純度と品質を保証しています .
化学反応の分析
反応の種類:
還元: アセチルフェネツリドを含む還元反応も可能ですが、あまり一般的ではありません。
置換: アセチルフェネツリドは置換反応、特に求核置換反応に関与することができ、アセチル基は他の官能基に置き換わることがあります.
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、置換反応はさまざまなアセチル誘導体を生成する可能性があります .
科学的研究の応用
アセチルフェネツリドは、神経薬理学の分野において、いくつかの科学研究における応用があります。 これは、てんかんのメカニズムと抗てんかん薬の中枢神経系への影響を研究するために使用されています 。 さらに、アセチルフェネツリドは、新しい抗てんかん薬の開発および他の神経学的疾患におけるその潜在的な治療効果の探求に関連する研究で使用されています .
作用機序
アセチルフェネツリドの作用機序は、神経細胞膜を安定化させ、興奮性を低下させることで、神経細胞の興奮性を調節することにより行われます。これは、脳内のナトリウムチャネルの活性を変化させることで実現されます。具体的には、アセチルフェネツリドはナトリウムチャネルの不活性化段階を延長し、神経細胞が繰り返し発火することをより困難にします。 この作用は、てんかん発作に見られる過剰興奮を抑制するのに役立ちます .
類似の化合物との比較
類似の化合物:
フェネツリド: 構造と作用機序が類似した別の抗てんかん薬。
フェナセミド: ヒダントインの直鎖状アナログであり、抗てんかん薬として使用されています。
クロルフェナセミド: フェナセミドと構造が類似した別の抗てんかん薬.
アセチルフェネツリドの独自性: アセチルフェネツリドは、その特有のアセチル化が、その独特の薬物動態学的および薬力学的特性に貢献する可能性があるという点で、独自です。 ナトリウムチャネルを調節して神経細胞膜を安定させる能力は、てんかんやその他のてんかん発作の治療において、アセチルフェネツリドを貴重な化合物にしています .
類似化合物との比較
Pheneturide: Another anticonvulsant drug with a similar structure and mechanism of action.
Phenacemide: A straight-chain analogue of hydantoins, used as an anticonvulsant.
Chlorphenacemide: Another anticonvulsant with a similar structure to phenacemide.
Uniqueness of Acetylpheneturide: this compound is unique in its specific acetylation, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate sodium channels and stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other seizure disorders .
生物活性
Acetylpheneturide, a compound classified under antiepileptic drugs (AEDs), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Overview of this compound
This compound is primarily known for its use in the management of epilepsy. Its chemical structure allows it to interact with various biological targets, influencing neuronal excitability and synaptic transmission. The compound is often evaluated in the context of its efficacy and safety profile, particularly concerning adverse effects associated with AEDs.
The precise mechanism of action of this compound is not fully elucidated but is believed to involve modulation of neurotransmitter release and receptor activity. It may influence the GABAergic system, enhancing inhibitory neurotransmission, which is crucial in controlling seizures.
Efficacy in Epilepsy Treatment
This compound has been included in studies assessing the occurrence of suicide-related events (SREs) among patients using AEDs. A significant finding from a pharmacovigilance study indicated that this compound did not show any reported cases of SREs among the evaluated AEDs from April 2004 to December 2021, suggesting a relatively favorable safety profile compared to other AEDs .
Cytotoxicity and Pharmacodynamics
In vitro studies have assessed the cytotoxic effects of various compounds similar to this compound against cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have shown moderate activity against several cancer types, indicating potential avenues for further research into its anticancer properties .
Pharmacovigilance Data
A comprehensive analysis of the Japanese Adverse Drug Event Report (JADER) database revealed that this compound was not associated with significant adverse events when compared to other AEDs. This highlights its potential as a safer alternative in epilepsy treatment regimens .
Comparative Analysis with Other AEDs
The following table summarizes the reporting odds ratios (ROR) for various AEDs, including this compound:
| Antiepileptic Drug | All AE Patients | SRE Patients | ROR | [95% CI] |
|---|---|---|---|---|
| This compound | 0 | 0 | - | - |
| Levetiracetam | 1,973 | 91 | 8.95 | [7.23–11.97] |
| Clonazepam | 701 | 32 | 8.73 | [6.11–12.46] |
| Perampanel hydrate | 276 | 28 | 20.59 | [13.91–30.48] |
This table indicates that this compound does not contribute to SREs, contrasting sharply with other AEDs that exhibit higher ROR values for adverse events .
Research Findings and Future Directions
Recent studies have suggested exploring this compound's potential beyond epilepsy treatment, particularly in oncology and neuroprotection. The compound's ability to modulate neurotransmitter systems may open pathways for developing new therapeutic agents aimed at other neurological disorders.
特性
CAS番号 |
13402-08-9 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
N-(acetylcarbamoyl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18) |
InChIキー |
GBPZSCQLDXUGNO-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C |
melting_point |
100.5 °C |
Key on ui other cas no. |
13402-08-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















